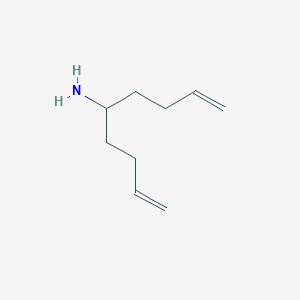
1-(dichloromethyl)-3-methoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(dichloromethyl)-3-methoxybenzene is an organic compound with the molecular formula C8H8Cl2O It is a derivative of benzene, where a dichloromethyl group and a methoxy group are attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(dichloromethyl)-3-methoxybenzene can be synthesized through several methods. One common approach involves the reaction of 3-methoxybenzaldehyde with phosphorus pentachloride (PCl5) to introduce the dichloromethyl group. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of 1-dichloromethyl-3-methoxybenzene may involve the chlorination of 3-methoxybenzyl chloride using chlorine gas in the presence of a catalyst such as iron(III) chloride. This method allows for large-scale production with relatively high yields.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(dichloromethyl)-3-methoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 3-methoxybenzoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the dichloromethyl group can yield 3-methoxybenzyl alcohol, typically using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy group directs incoming electrophiles to the ortho and para positions relative to itself.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine gas in the presence of a catalyst like iron(III) chloride.
Major Products Formed:
Oxidation: 3-Methoxybenzoic acid.
Reduction: 3-Methoxybenzyl alcohol.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Applications De Recherche Scientifique
1-(dichloromethyl)-3-methoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the modification of biological molecules.
Medicine: Research into potential pharmaceutical applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1-dichloromethyl-3-methoxybenzene exerts its effects involves electrophilic aromatic substitution. The methoxy group, being an electron-donating group, activates the benzene ring towards electrophilic attack, directing electrophiles to the ortho and para positions. The dichloromethyl group can undergo further chemical transformations, contributing to the compound’s reactivity .
Comparaison Avec Des Composés Similaires
1-Chloromethyl-3-methoxybenzene: Similar structure but with one chlorine atom.
3-Methoxybenzyl chloride: Lacks the dichloromethyl group.
3-Methoxybenzoic acid: Oxidation product of 1-dichloromethyl-3-methoxybenzene.
Uniqueness: 1-(dichloromethyl)-3-methoxybenzene is unique due to the presence of both a dichloromethyl group and a methoxy group on the benzene ring. This combination of functional groups imparts distinct reactivity and potential for diverse chemical transformations .
Propriétés
Formule moléculaire |
C8H8Cl2O |
|---|---|
Poids moléculaire |
191.05 g/mol |
Nom IUPAC |
1-(dichloromethyl)-3-methoxybenzene |
InChI |
InChI=1S/C8H8Cl2O/c1-11-7-4-2-3-6(5-7)8(9)10/h2-5,8H,1H3 |
Clé InChI |
CWRQRZVUZRMXJX-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)C(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Fluoro-3-(1,4-dioxaspiro[4.5]decan-8-YL)pyrazine](/img/structure/B8540909.png)









![1h-Pyrrolo[2,3-b]pyridine-2-carboxylic acid,1-[(3-fluorophenyl)methyl]-,ethyl ester](/img/structure/B8540988.png)



